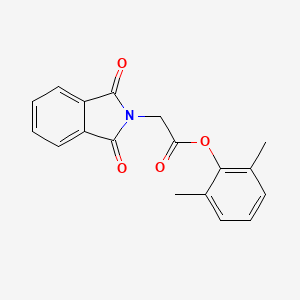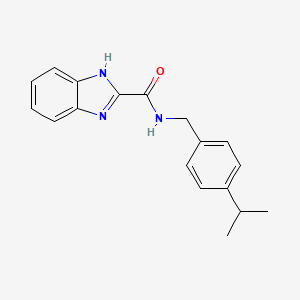![molecular formula C18H22N4O3 B5558415 (3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)
(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrazole derivatives are a class of compounds with significant interest in synthetic organic chemistry due to their varied biological activities and applications in medicinal chemistry. The compound belongs to this class and involves a complex structure with multiple functional groups, including a pyrazole moiety, pyridine ring, and pyrrolidine carboxylic acid segment.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. Specific methods might include the reaction of acid chlorides with diamines or the condensation of amines with activated carbonyl groups, leading to the formation of pyrazole rings followed by further functionalization to introduce pyridine and pyrrolidine components (Yıldırım, Kandemirli, & Demir, 2005).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be studied using spectroscopic methods and X-ray crystallography. These compounds often exhibit complex geometries due to the presence of multiple rings and functional groups. Density Functional Theory (DFT) calculations are commonly used to predict molecular geometry, electronic structure, and the stability of various tautomeric forms (Shen, Huang, Diao, & Lei, 2012).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the nature of substituents on the pyrazole ring and the reactivity of the adjacent functional groups. These reactions enable the synthesis of a wide range of compounds with potential pharmacological properties (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, boiling points, and solubility, are influenced by the nature of the substituents and the overall molecular structure. Computational studies, including DFT, provide insights into the thermodynamic stability and reactivity of these compounds (Halim & Ibrahim, 2022).
Chemical Properties Analysis
Pyrazole derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards various reagents. The presence of functional groups like carboxylic acids and esters significantly affects their chemical behavior, enabling their use in diverse synthetic pathways (Volochnyuk, Ryabukhin, Plaskon, Dmytriv, Grygorenko, Mykhailiuk, Krotko, Pushechnikov, & Tolmachev, 2010).
Scientific Research Applications
Synthetic Chemistry and Functionalization
Research has focused on the functionalization reactions of pyrazole derivatives, which are crucial for synthesizing complex molecules with potential biological activities. For instance, experimental and theoretical studies have highlighted the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and carboxylates, showcasing the versatility of these compounds in synthetic routes (Yıldırım, Kandemirli, & Demir, 2005). Such transformations are pivotal for introducing functional groups that could lead to the synthesis of pharmacologically relevant molecules.
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as fused pyridine-4-carboxylic acids, through reactions involving acyl pyruvates and amino heterocycles, demonstrates the compound's potential in generating diverse molecular scaffolds (Volochnyuk et al., 2010). These scaffolds are fundamental in drug discovery and development, highlighting the compound's relevance in medicinal chemistry.
Anticancer Research
Organometallic complexes containing pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their potential as anticancer agents, indicating the importance of pyrazole and pyridine derivatives in developing new therapeutic agents (Stepanenko et al., 2011). This research suggests that modifications to the pyrazole and pyridine rings, similar to those in the compound , could lead to the discovery of novel anticancer drugs.
Supramolecular Chemistry
Studies on carboxylic acid-pyridine supramolecular synthons in crystal structures reveal the significance of these interactions in crystal engineering and materials science (Vishweshwar, Nangia, & Lynch, 2002). Such insights could direct the development of novel materials with specific properties, including porosity and catalytic activity, underscoring the compound's potential application in materials science.
properties
IUPAC Name |
(3S,4R)-1-(5-methyl-1-propylpyrazole-4-carbonyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-8-22-12(2)14(9-20-22)17(23)21-10-15(16(11-21)18(24)25)13-4-6-19-7-5-13/h4-7,9,15-16H,3,8,10-11H2,1-2H3,(H,24,25)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGVRLLBMQWMPX-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)N2CC(C(C2)C(=O)O)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=C(C=N1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-(5-methyl-1-propylpyrazole-4-carbonyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5558345.png)
![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)
![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)
![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)


![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)


![3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)
![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)